tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate
Overview
Description
tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(3,4-dichlorophenylsulfonyl)piperidin-4-yl)methylcarbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including sulfonylation and carbamation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The piperidine ring and the phenyl group can undergo substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-(3,4-dichlorophenylsulfonyl)piperidin-4-yl)methylcarbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also play a role in binding to biological targets, affecting various pathways within cells .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl-4-hydroxypiperidine-1-carboxylate: A precursor in the synthesis of the compound.
4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Another piperidine derivative with different functional groups.
Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: A compound with a similar carbamate group but different aromatic substituents.
Uniqueness
The uniqueness of tert-butyl (1-(3,4-dichlorophenylsulfonyl)piperidin-4-yl)methylcarbamate lies in its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C17H24Cl2N2O4S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C17H24Cl2N2O4S/c1-17(2,3)25-16(22)20-11-12-6-8-21(9-7-12)26(23,24)13-4-5-14(18)15(19)10-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,20,22) |
InChI Key |
OYJZPBMDEWMNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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